molecular formula C15H16O3 B6379868 4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261947-86-7

4-(3-Ethoxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6379868
CAS RN: 1261947-86-7
M. Wt: 244.28 g/mol
InChI Key: BUHPIVPMFLVWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% (4-EP-2-MP) is a phenolic compound that has been used in a variety of applications in the pharmaceutical, food and cosmetic industries. It is a versatile compound that has been used in the synthesis of other compounds, as an antioxidant, and as a preservative. 4-EP-2-MP is a member of the phenolic family, which is characterized by its hydroxyl groups and its aromatic ring structure. It has a melting point of 109-110°C and a boiling point of 309-310°C.

Scientific Research Applications

4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as an antioxidant in food and cosmetic products, as a preservative in food and cosmetic products, and as a starting material in the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs.

Mechanism of Action

4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% has been found to act as an antioxidant by scavenging free radicals and preventing oxidation of other molecules. It has also been found to act as a preservative by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects
4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, scavenging free radicals and preventing oxidation of other molecules. It has also been found to act as a preservative, inhibiting the growth of bacteria and fungi. Additionally, it has been found to have anti-inflammatory, antibacterial, and antifungal properties.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% in lab experiments has several advantages. It is an inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of applications. However, there are some limitations to the use of 4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% in lab experiments. It is a relatively unstable compound, and it can be difficult to store and handle. Additionally, it has a relatively low boiling point, so it is not suitable for use in high-temperature experiments.

Future Directions

The use of 4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% in scientific research has a number of potential future directions. One potential future direction is the development of new applications for the compound, such as the synthesis of pharmaceuticals or the use of 4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% as an antioxidant or preservative in food and cosmetic products. Additionally, there is potential for further research into the biochemical and physiological effects of the compound, as well as potential for the development of new methods of synthesis. Finally, there is potential for the development of new methods of storage and handling of the compound, in order to make it more stable and easier to use in lab experiments.

Synthesis Methods

4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 3-ethoxyphenol and 2-methoxyphenol in the presence of a base such as sodium hydroxide. This reaction produces 4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% and water. Another method of synthesis is the reaction of 3-ethoxyphenol and 2-methoxyphenol in the presence of a catalyst such as iron chloride. This reaction produces 4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% and iron chloride.

properties

IUPAC Name

4-(3-ethoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-3-18-13-6-4-5-11(9-13)12-7-8-14(16)15(10-12)17-2/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHPIVPMFLVWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685566
Record name 3'-Ethoxy-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Ethoxyphenyl)-2-methoxyphenol

CAS RN

1261947-86-7
Record name 3'-Ethoxy-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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